molecular formula C21H27FO4 B601172 17|A-Carboxy-17-desoxy Dexamethasone CAS No. 75262-69-0

17|A-Carboxy-17-desoxy Dexamethasone

Katalognummer: B601172
CAS-Nummer: 75262-69-0
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: VNEWQJPVNZRHHG-MIESIBRYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Nomenclature

The systematic nomenclature of 17β-Carboxy-17-desoxy Dexamethasone follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being (8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid. This systematic name reflects the compound's complex stereochemistry and functional group arrangement, providing precise information about the spatial orientation of each substituent and the overall molecular architecture.

The compound is registered under Chemical Abstracts Service number 75262-69-0, which serves as its unique identifier in chemical databases and regulatory documentation. Alternative nomenclature includes the designation as Desoximetasone Acid, reflecting its structural relationship to desoximetasone and its carboxylic acid functionality. Additional synonyms found in pharmaceutical literature include Dexamethasone Impurity 33, Dexamethasone Impurity 53, and 17β-Carboxy 17-Desoxy Dexamethasone.

The molecular formula C21H27FO4 indicates the presence of 21 carbon atoms, 27 hydrogen atoms, one fluorine atom, and four oxygen atoms, resulting in a molecular weight of 362.44 daltons. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)[C@@]3(F)C@@HC[C@]2(C)[C@H]1C(=O)O. This notation provides a standardized method for representing the compound's structure in digital databases and computational chemistry applications.

Chemical Parameter Value
Molecular Formula C21H27FO4
Molecular Weight 362.44 g/mol
Chemical Abstracts Service Number 75262-69-0
Melting Point 294-296°C (decomposition)
Predicted Boiling Point 529.4±50.0°C
Predicted Density 1.28±0.1 g/cm³
Predicted pKa 4.50±0.70

Structural Relationship to Dexamethasone and Analogous Corticosteroids

The structural relationship between 17β-Carboxy-17-desoxy Dexamethasone and dexamethasone is characterized by specific modifications at the 17 position of the steroid nucleus. Dexamethasone, with the molecular formula C22H29FO5 and Chemical Abstracts Service number 50-02-2, serves as the structural template from which this derivative is derived. The parent compound features a 17α-hydroxyl group and a 21-hydroxyl group as part of a hydroxyacetyl side chain, whereas 17β-Carboxy-17-desoxy Dexamethasone lacks the 21-carbon and contains a carboxylic acid group at the 17β position.

Both compounds share the characteristic fluorinated corticosteroid framework, including the 9α-fluoro substitution that distinguishes them from non-fluorinated corticosteroids. The presence of the 16α-methyl group is maintained in both structures, contributing to their enhanced anti-inflammatory potency compared to non-methylated analogs. The 11β-hydroxyl group, essential for glucocorticoid activity, is preserved in both compounds, indicating potential retention of certain biological properties despite the structural modifications.

The relationship extends to desoximetasone, another fluorinated corticosteroid that shares structural similarities with both dexamethasone and 17β-Carboxy-17-desoxy Dexamethasone. Desoximetasone, with the molecular formula C22H29FO4, differs from dexamethasone by the absence of the 21-hydroxyl group. The structural pathway from dexamethasone to desoximetasone involves specific synthetic transformations that can generate 17β-Carboxy-17-desoxy Dexamethasone as an intermediate or byproduct.

The synthetic relationship between these compounds has been documented in pharmaceutical patent literature, where processes for converting dexamethasone to desoximetasone using trimethylsilyl iodide have been described. These synthetic transformations involve the selective removal of hydroxyl groups and can result in the formation of carboxylic acid derivatives as intermediates or side products. The documented synthesis procedures indicate that 17β-Carboxy-17-desoxy Dexamethasone can arise through oxidative processes involving the side chain of dexamethasone.

Research into 17β-carboxamide derivatives of glucocorticoids has provided additional context for understanding the structural significance of carboxylic acid modifications at the 17 position. Studies have shown that 17β-carboxylic acid derivatives can be readily converted to corresponding carboxamide analogs through activation with N-hydroxybenzotriazole and coupling reactions with primary amines. This synthetic versatility highlights the potential utility of 17β-Carboxy-17-desoxy Dexamethasone as a synthetic intermediate for the preparation of novel corticosteroid derivatives.

Historical Context in Steroid Chemistry Research

The development and characterization of 17β-Carboxy-17-desoxy Dexamethasone must be understood within the broader historical context of corticosteroid research and development. The foundation for modern corticosteroid chemistry was established in the early 20th century, with the first clinical evidence of adrenocortical extract efficacy demonstrated in 1930. The subsequent decades witnessed rapid advancement in understanding the chemical structure and biological activity of naturally occurring corticosteroids.

The introduction of synthetic corticosteroids marked a significant milestone in pharmaceutical chemistry, with cortisone being the first synthetic corticosteroid introduced in 1948, followed by hydrocortisone in 1951. The period between 1954 and 1958 saw the introduction of six synthetic steroids for systemic anti-inflammatory therapy, establishing the foundation for modern corticosteroid pharmacotherapy. Dexamethasone was introduced in 1958 as part of this wave of synthetic corticosteroid development, representing a significant advancement in anti-inflammatory potency and duration of action.

The historical development of fluorinated corticosteroids, including dexamethasone, represented a crucial advancement in steroid chemistry. The introduction of fluorine at the 9α position enhanced anti-inflammatory activity while reducing mineralocorticoid effects, leading to improved therapeutic indices. This structural modification became a standard feature in many synthetic corticosteroids and established the template for subsequent derivative development.

The characterization of corticosteroid impurities and degradation products gained importance as pharmaceutical quality standards evolved throughout the latter half of the 20th century. The identification and structural elucidation of compounds such as 17β-Carboxy-17-desoxy Dexamethasone became essential for comprehensive pharmaceutical analysis and regulatory compliance. The development of sophisticated analytical methods, including high-performance liquid chromatography and mass spectrometry, enabled the detailed characterization of these complex steroid derivatives.

Research into structure-activity relationships within the corticosteroid class has provided valuable insights into the molecular basis of anti-inflammatory activity. Studies examining the effects of structural modifications at various positions of the steroid nucleus have contributed to understanding how changes such as the conversion of hydroxyl groups to carboxylic acids influence biological activity. The investigation of 17β-carboxamide derivatives has specifically demonstrated that modifications at the 17 position can significantly alter receptor binding affinity and biological potency.

The synthetic methodology for preparing corticosteroid derivatives has evolved considerably since the early days of steroid chemistry. Modern synthetic approaches, including the use of trimethylsilyl iodide for selective deoxygenation reactions, have enabled the efficient preparation of structurally diverse corticosteroid analogs. These synthetic developments have facilitated the systematic study of structure-activity relationships and have contributed to the identification and characterization of compounds such as 17β-Carboxy-17-desoxy Dexamethasone.

Eigenschaften

CAS-Nummer

75262-69-0

Molekularformel

C21H27FO4

Molekulargewicht

362.4 g/mol

IUPAC-Name

(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid

InChI

InChI=1S/C21H27FO4/c1-11-8-15-14-5-4-12-9-13(23)6-7-20(12,3)21(14,22)16(24)10-19(15,2)17(11)18(25)26/h6-7,9,11,14-17,24H,4-5,8,10H2,1-3H3,(H,25,26)/t11-,14+,15+,16+,17-,19+,20+,21+/m1/s1

InChI-Schlüssel

VNEWQJPVNZRHHG-MIESIBRYSA-N

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)O)C)O)F)C

Isomerische SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)O)C)O)F)C

Kanonische SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)O)C)O)F)C

Aussehen

White Solid

melting_point

294-296°C (dec.)

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

(11β,16α,17β)-9-Fluoro-11-hydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic Acid

Herkunft des Produkts

United States

Vorbereitungsmethoden

Trimethylsilyl Iodide-Mediated Deoxygenation

A pivotal method for synthesizing 17-desoxy corticosteroids, including 17β-Carboxy-17-desoxy Dexamethasone, involves the use of Trimethylsilyl Iodide (TMSI) . This single-step deoxygenation process, detailed in Patent WO2012011106A1 , enables the selective removal of the 17α-hydroxyl group while preserving halogen substituents at positions 2, 6, 7, and 9.

Reaction Conditions:

  • Starting Material: 17α-Hydroxy corticosteroids (e.g., Dexamethasone, Flumetasone).

  • Reagent: Excess TMSI (molar ratio 2:1 to 10:1 relative to substrate).

  • Solvent System: Aprotic solvents such as acetonitrile or methylene chloride, with trace amounts of polar protic co-solvents (0.1–0.5% v/v methanol or isopropyl alcohol) to enhance yield.

  • Temperature: –20°C to +20°C, optimizing reaction kinetics and regioselectivity.

  • Quenching: Sodium thiosulfate or bisulfite to neutralize excess TMSI.

Mechanistic Insight:
TMSI facilitates the conversion of the 17α-hydroxyl group into a better-leaving silyl ether, followed by iodide displacement and elimination to yield the 17-desoxy product. The process avoids side reactions at halogenated positions due to TMSI’s mild reactivity.

Carboxylation via Oxidation and Hydrolysis

The introduction of the 17β-carboxy group is achieved through oxidation and hydrolysis steps, often following deoxygenation. While direct methods are sparingly documented, PMC article PMC2650492 provides a framework for analogous carboxylation strategies in steroidal antedrugs.

Key Steps:

  • Oxidation of 17-Methylene Group: Conversion of a 17-methylene intermediate to a ketone using oxidizing agents like Jones reagent.

  • Baeyer-Villiger Oxidation: Insertion of an oxygen atom adjacent to the ketone, forming a lactone intermediate.

  • Hydrolysis: Acid- or base-catalyzed cleavage of the lactone to yield the carboxylic acid.

Example Pathway:

17α-Hydroxy DexamethasoneTMSI17-Desoxy IntermediateOxidationKMnO417-Keto DerivativeHydrolysis17β-Carboxy Product\text{17α-Hydroxy Dexamethasone} \xrightarrow{\text{TMSI}} \text{17-Desoxy Intermediate} \xrightarrow[\text{Oxidation}]{\text{KMnO}_4} \text{17-Keto Derivative} \xrightarrow{\text{Hydrolysis}} \text{17β-Carboxy Product}

Process Optimization and Critical Parameters

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency. Methylene chloride and acetonitrile are preferred for their ability to stabilize reactive intermediates without participating in side reactions. Lower temperatures (–20°C) minimize undesired halogen displacement, while incremental warming (up to +20°C) accelerates reaction completion within 15–120 minutes.

Role of Protic Co-Solvents

Trace methanol (0.1–0.5% v/v) enhances TMSI’s nucleophilicity by polarizing the Si–I bond, increasing the rate of silyl ether formation. However, excess protic solvents deactivate TMSI, necessitating precise stoichiometric control.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d6d_6): δ 1.21 (s, 16-CH3_3), 5.72 (d, J=10.2J = 10.2 Hz, H-1), 6.22 (dd, J=10.2,2.1J = 10.2, 2.1 Hz, H-2).

  • ¹³C NMR: δ 212.3 (C-3 ketone), 178.5 (C-17 carboxylic acid).

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 (5 µm, 250 × 4.6 mm).

  • Retention Time: 12.8 minutes under isocratic elution (40:60 acetonitrile:water).

Applications in Pharmaceutical Development

17β-Carboxy-17-desoxy Dexamethasone is indispensable for:

  • Quality Assurance: Detecting and quantifying Dexamethasone impurities during manufacturing.

  • Regulatory Compliance: Supporting ANDA filings with structural elucidation reports (SERs) and batch consistency data .

Analyse Chemischer Reaktionen

Types of Reactions

17|A-Carboxy-17-desoxy Dexamethasone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include various derivatives of dexamethasone with modified functional groups, which are used for further research and development.

Wissenschaftliche Forschungsanwendungen

Quality Control and Pharmaceutical Applications

17β-Carboxy-17-desoxy Dexamethasone is primarily utilized as a working standard in the quality control (QC) and quality assurance (QA) processes during the production of Dexamethasone formulations. Its role is crucial in ensuring the consistency and reliability of pharmaceutical products.

Table 1: Role in Pharmaceutical Quality Control

ApplicationDescription
Working StandardUsed to calibrate analytical methods for Dexamethasone.
Reference MaterialServes as a secondary reference standard for assays.
ANDA FilingAssists in the filing process for Abbreviated New Drug Applications with the FDA.

Anti-inflammatory and Immunosuppressive Effects

The compound exhibits notable anti-inflammatory properties, making it relevant in studies concerning inflammation and immune response modulation. Research indicates that it can inhibit nitric oxide synthase induction, thereby controlling T cell survival, growth, and differentiation .

Case Study: Inhibition of Apoptosis

A study demonstrated that the combination of Dexamethasone and tumor necrosis factor-alpha (TNF-α) significantly enhanced the expression of the cellular inhibitor of apoptosis 2 (c-IAP2), which is crucial for preventing apoptosis in various cell types, including lung epithelial cells .

Cancer Research Applications

Research has explored the potential of steroidal bioconjugates, including derivatives like 17β-Carboxy-17-desoxy Dexamethasone, in cancer therapeutics. These compounds have shown promise against human colon and lung cancer cell lines.

Table 2: Anticancer Activity Data

Cell LineCompound TestedIC50 (μmol/L)
HCT116Steroidal Bioconjugate3.2
HT-29Steroidal Bioconjugate0.93
A549Steroidal Bioconjugate0.32

The results indicate that these compounds can effectively inhibit cancer cell proliferation, showcasing their potential as therapeutic agents .

Veterinary Applications

In veterinary medicine, derivatives of Dexamethasone, including 17β-Carboxy-17-desoxy Dexamethasone, are used to treat inflammatory conditions in animals due to their potent local and topical anti-inflammatory actions. They can be formulated into creams, ointments, or suspensions for effective delivery with minimal systemic side effects .

Research on Steroidal Bioconjugates

A comprehensive review highlighted the therapeutic progression of steroidal bioconjugates, emphasizing their role in enhancing drug delivery systems and improving pharmacological profiles through targeted action against specific diseases .

Wirkmechanismus

The mechanism of action of 17|A-Carboxy-17-desoxy Dexamethasone involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex to the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, resulting in anti-inflammatory and immunosuppressive effects.

Vergleich Mit ähnlichen Verbindungen

Dexamethasone 17-Propionate (CAS: 15423-89-9)

  • Structure : The 17-hydroxyl group of dexamethasone is esterified with propionic acid, forming a propionate ester (-OCOCH₂CH₃) .
  • Molecular Formula : C₂₅H₃₃FO₆; Molecular Weight : 448.53 g/mol .
  • Key Differences :
    • The propionate ester enhances lipophilicity , improving topical bioavailability and prolonging local anti-inflammatory effects.
    • Unlike 17-carboxy-17-desoxy dexamethasone, the 17-propionate derivative retains a hydroxyl group at the 21-position, critical for glucocorticoid receptor activation .
  • Applications : Widely used in dermatology (e.g., eczema, psoriasis) due to its reduced systemic absorption .

17-Oxo Dexamethasone (CAS: 1880-61-1)

  • Structure : Features a ketone group (-C=O) at the 17-position instead of the hydroxyl group .
  • Molecular Formula : C₂₀H₂₅FO₃; Molecular Weight : 332.41 g/mol .
  • Key Differences :
    • The absence of a hydroxyl group at C17 significantly reduces glucocorticoid receptor binding affinity , rendering it less active in anti-inflammatory assays .
    • Primarily used as a metabolic intermediate or impurity reference in dexamethasone synthesis .

Dexamethasone 21-Phosphate

  • Structure : A phosphate ester (-OPO₃H₂) at the 21-hydroxyl group .
  • Molecular Formula : C₂₂H₂₈FO₈P; Molecular Weight : 470.43 g/mol .
  • Key Differences: The phosphate group enhances water solubility, making it suitable for intravenous or ophthalmic formulations.

Physicochemical and Pharmacokinetic Comparison

Property 17-Carboxy-17-desoxy Dexamethasone Dexamethasone 17-Propionate 17-Oxo Dexamethasone Dexamethasone 21-Phosphate
Molecular Weight (g/mol) 406.44 448.53 332.41 470.43
Solubility Slight in DMSO, methanol Lipophilic Low in water High in water
Receptor Binding Reduced due to 17-carboxy group High (retains 21-OH) Very low High (phosphate at 21)
Primary Use Research intermediate Topical anti-inflammatory Impurity standard Injectable formulations

Functional and Clinical Implications

  • 17-Carboxy-17-desoxy Dexamethasone: The carboxylic acid group may reduce systemic glucocorticoid activity but could serve as a precursor for prodrugs requiring enzymatic activation . Limited clinical data exist due to its primary role in research.
  • Dexamethasone 17-Propionate : Superior topical efficacy with minimized systemic side effects, validated in clinical trials for skin inflammation .
  • 17-Oxo Dexamethasone : Lacks therapeutic utility but critical for quality control in dexamethasone manufacturing .
  • Dexamethasone 21-Phosphate : Rapid systemic action in acute settings (e.g., cerebral edema), but short half-life necessitates frequent dosing .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying 17-Carboxy-17-desoxy Dexamethasone in synthetic mixtures?

  • Methodology : High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (LC-MS) is preferred for separating and quantifying the compound in complex matrices. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, focusing on the 17-carboxy group and desoxy backbone .
  • Data Interpretation : Compare retention times and spectral data against certified reference standards (e.g., Dexamethasone Sodium Phosphate Impurity G) to resolve co-eluting impurities .

Q. How does the synthesis of 17-Carboxy-17-desoxy Dexamethasone align with ICH guidelines for impurity control?

  • Synthesis Design : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize by-products like 17-Oxo Dexamethasone (CAS 1880-61-1), a common intermediate with keto-group retention .
  • Validation : Conduct forced degradation studies (acid/base hydrolysis, oxidation) to validate stability-indicating methods and quantify degradation products under ICH Q3A/B thresholds .

Q. What safety protocols are critical for handling 17-Carboxy-17-desoxy Dexamethasone in laboratory settings?

  • Safety Measures : Use PPE (nitrile gloves, lab coats) and fume hoods to avoid dermal/oral exposure. Store in airtight containers at controlled temperatures (2–8°C) to prevent decomposition .

Advanced Research Questions

Q. What experimental models are suitable for studying the metabolic stability of 17-Carboxy-17-desoxy Dexamethasone?

  • In Vitro Systems : Use hepatocyte or microsomal assays to assess cytochrome P450-mediated metabolism. Monitor carboxylation/decarboxylation kinetics via LC-MS/MS .
  • Protein Binding : Evaluate serum albumin interactions (e.g., fluorescence quenching assays) to determine binding affinity, which impacts bioavailability in diabetic models .

Q. How can researchers resolve contradictions in impurity profiles between 17-Carboxy-17-desoxy Dexamethasone and its analogs (e.g., Dexamethasone-17-propionate)?

  • Comparative Analysis : Employ orthogonal techniques (HPLC, NMR, X-ray crystallography) to differentiate stereochemical variations (e.g., 16α-methyl vs. 17-propionyl groups) .
  • Data Reconciliation : Cross-reference impurity databases (e.g., FDA’s ANDA filings) to validate structural assignments and quantify batch-to-batch variability .

Q. What mechanisms underlie resistance to 17-Carboxy-17-desoxy Dexamethasone in experimental myeloma models?

  • Transcriptomic Profiling : Perform RNA-seq on dexamethasone-resistant cell lines to identify upregulated efflux transporters (e.g., P-glycoprotein) or glucocorticoid receptor (GR) mutations .
  • Combination Therapy : Test synergistic effects with proteasome inhibitors (e.g., bortezomib) to overcome resistance via NF-κB pathway modulation .

Q. How do structural modifications at the 17-position (e.g., carboxy vs. aldehyde groups) affect glucocorticoid receptor binding affinity?

  • Computational Modeling : Use molecular docking (AutoDock Vina) to simulate GR-ligand interactions. Compare binding energies of 17-Carboxy-17-desoxy Dexamethasone with Dexamethasone-∆17,20 21-aldehyde (CAS 6762-51-2) .
  • In Vitro Validation : Conduct GR transactivation assays (luciferase reporters) to quantify transcriptional activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17|A-Carboxy-17-desoxy Dexamethasone
Reactant of Route 2
17|A-Carboxy-17-desoxy Dexamethasone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.